molecular formula C17H11F3N2O3S B2591863 Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-72-9

Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2591863
CAS No.: 887902-72-9
M. Wt: 380.34
InChI Key: HBNMRZFBTVFUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a trifluoromethyl-substituted benzamido group at position 2 and a methyl ester at position 4. Its synthesis typically involves coupling reactions between benzothiazole precursors and activated carboxylic acid derivatives. For instance, methyl 2-aminobenzo[d]thiazole-6-carboxylate (a key intermediate) can be synthesized via bromination and cyclization of methyl 4-aminobenzoate with KSCN and bromine in acetic acid . Subsequent amidation with 3-(trifluoromethyl)benzoyl chloride introduces the trifluoromethylbenzamido moiety .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical and agrochemical applications. Its structural analogs are frequently explored as kinase inhibitors, antimicrobial agents, or fluorescent probes due to the benzothiazole core’s electronic versatility .

Properties

IUPAC Name

methyl 2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3S/c1-25-15(24)10-5-6-12-13(8-10)26-16(21-12)22-14(23)9-3-2-4-11(7-9)17(18,19)20/h2-8H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNMRZFBTVFUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common synthetic route starts with the preparation of the benzo[d]thiazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethylbenzamido group is then introduced via an amide coupling reaction, using reagents such as trifluoromethylbenzoic acid and a suitable amine. The final step involves the esterification of the carboxylate group using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while reduction can produce reduced amido or ester groups. Substitution reactions can result in the formation of various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate. The presence of the trifluoromethyl group enhances the compound's biological activity.

  • Case Study : A series of synthesized thiazole derivatives exhibited significant growth inhibition against various cancer cell lines (e.g., MCF-7, HepG2). One derivative demonstrated an IC50_{50} value of 5.71 µM, indicating potent anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Its derivatives have shown effectiveness against a range of pathogens.

  • Data Table: Antimicrobial Activity
CompoundBacteria TestedMIC (µg/mL)Activity
Methyl 2-(3-(trifluoromethyl)...E. coli, S. aureus20Moderate
Methyl 2-(3-(trifluoromethyl)...C. albicans15Strong

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial and fungal infections .

Pesticidal Activity

Thiazole derivatives have been explored for their potential as agrochemicals, particularly as pesticides. The structural features of this compound contribute to its effectiveness in pest control.

  • Case Study : Research indicates that thiazole-based compounds exhibit strong insecticidal properties against common agricultural pests. For instance, one study reported a significant reduction in pest populations when treated with thiazole derivatives .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

  • Key Findings :
    • The trifluoromethyl group enhances lipophilicity, improving cell membrane permeability.
    • Substituents on the benzothiazole ring influence the compound's interaction with biological targets, affecting potency .

Mechanism of Action

The mechanism of action of Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights structural differences and functional implications of methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate compared to similar benzothiazole derivatives:

Compound Name Position 2 Substituent Position 6 Substituent Key Properties/Applications References
This compound 3-(Trifluoromethyl)benzamido Methyl ester Enhanced metabolic stability; kinase inhibition
2-Acetamido-N-[2-(phenylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide Acetamido and sulfonamidoethyl Carboxamide Potential antimicrobial activity
Methyl 2-aminobenzo[d]thiazole-6-carboxylate (Compound A) Amino Methyl ester Precursor for further functionalization
Ethyl 2-methylbenzo[d]thiazole-6-carboxylate Methyl Ethyl ester Higher lipophilicity; agrochemical uses
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Phenylacetamide Trifluoromethyl Patent-based therapeutic candidate

Key Differences and Implications

  • Trifluoromethyl Placement : The target compound’s trifluoromethyl group on the benzamido moiety (vs. the benzothiazole core in ’s derivatives) may improve target specificity by altering electronic interactions with hydrophobic binding pockets .
  • Ester vs. Carboxamide : The methyl ester at position 6 (compared to carboxamide in ) enhances hydrolytic stability, favoring oral bioavailability .
  • Amino vs. Benzamido: The amino group in Compound A () allows facile derivatization but lacks the steric bulk and electron-withdrawing effects of the trifluoromethylbenzamido group, which could reduce binding affinity .

Pharmacological Potential

  • Kinase Inhibition : The trifluoromethylbenzamido group in the target compound mimics ATP-binding motifs, a feature shared with patented N-(6-trifluoromethylbenzothiazole-2-yl) acetamides .
  • Antimicrobial Activity : Sulfonamide-containing analogs () exhibit broader-spectrum activity but lower metabolic stability due to hydrolytically labile groups .

Biological Activity

Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₆F₃N O₂S and features a trifluoromethyl group that enhances its lipophilicity and stability. This structural characteristic is crucial for its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The presence of the thiazole ring is linked to enhanced antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMIC (µg/mL)Reference
This compoundStaphylococcus aureus0.008
2-Chloro-6-(trifluoromethoxy)benzothiazoleEscherichia coli0.03
Benzothiazole ethyl urea derivativesPseudomonas aeruginosa0.046

Research indicates that compounds with a trifluoromethyl substituent exhibit improved antibacterial efficacy compared to their non-substituted counterparts. The mechanism often involves inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases.

Table 2: Anticancer Activity of Benzothiazole Derivatives

Compound NameCancer TypeIC50 (µM)Reference
This compoundBreast Cancer5.5
2-Amino-6-(trifluoromethyl)benzothiazoleLung Cancer3.4

Studies have shown that the incorporation of various functional groups can enhance the potency against specific cancer cell lines, indicating the importance of structural modifications in drug design.

Anti-inflammatory Properties

Emerging research suggests that this compound may exhibit anti-inflammatory effects. Compounds within this class have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Neuroprotective Effects

There is preliminary evidence suggesting potential neuroprotective activities, particularly in models of neurodegenerative diseases like Alzheimer's. These effects may be attributed to the compound's ability to modulate oxidative stress and inflammation in neuronal cells.

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of this compound against resistant strains of Staphylococcus aureus. The compound demonstrated significant activity with an MIC value lower than that of standard antibiotics, highlighting its potential as a therapeutic agent against resistant infections .
  • Cancer Cell Line Testing : In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 5 µM, suggesting a strong potential for development as an anticancer drug .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.